molecular formula C22H22N4O4S2 B2541809 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 392300-42-4

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2541809
CAS RN: 392300-42-4
M. Wt: 470.56
InChI Key: XYOMDAZJBKLQTI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dihydroquinolin-1(2H)-yl group, a 2-oxoethylthio group, and a 1,3,4-thiadiazol-2-yl group . These groups are connected in a specific arrangement to form the overall structure of the compound .

Scientific Research Applications

Biological Activities and Therapeutic Potential Research into quinazoline and quinolinone derivatives has revealed their potential in targeting various biological pathways and receptors, with implications for treating diseases such as cancer and cardiovascular disorders. For example, studies on quinazoline derivatives have shown their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, suggesting their use in cancer therapy (Marsham et al., 1991). Similarly, quinolinone derivatives have been explored for their If channel inhibitory activity, offering a novel approach to treating cardiac conditions (Umehara et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-29-17-10-9-15(12-18(17)30-2)20(28)23-21-24-25-22(32-21)31-13-19(27)26-11-5-7-14-6-3-4-8-16(14)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMDAZJBKLQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

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